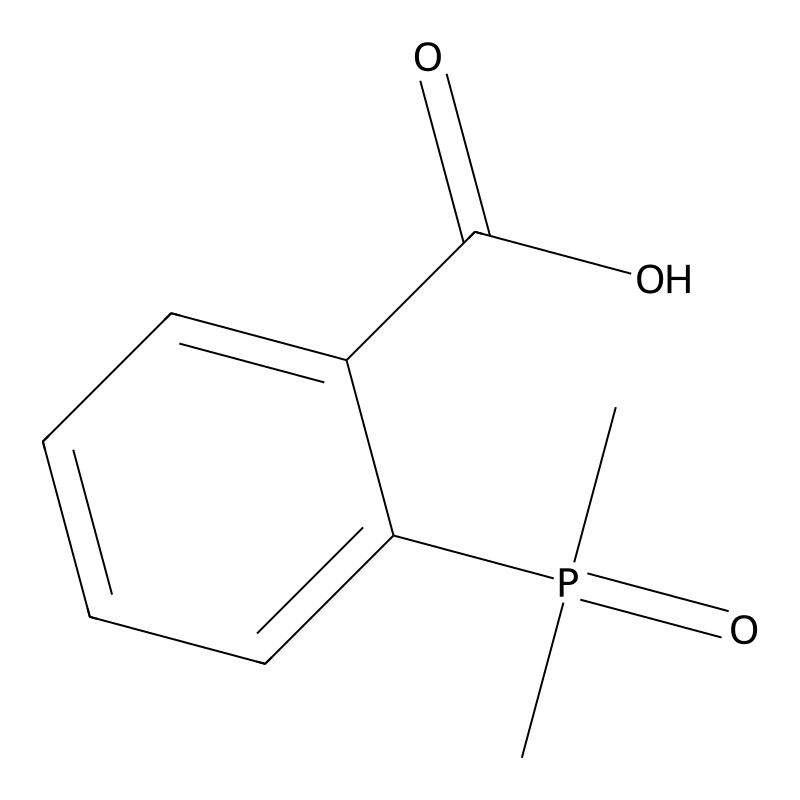2-(Dimethylphosphoryl)benzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Corrosion Inhibition
Specific Scientific Field: Material Science and Chemical Synthesis
Comprehensive and Detailed Summary of the Application: “2-(Dimethylphosphoryl)benzoic acid” has been studied as a potential corrosion inhibitor for AISI 316 stainless steel in hydrochloric acid medium .
Detailed Description of the Methods of Application or Experimental Procedures: The inhibition efficiency of this compound was evaluated using various techniques such as weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis . Quantum chemical calculations and Monte Carlo simulations were also used for further insight into the adsorption mechanism of the inhibitor molecules on Fe (110) .
Thorough Summary of the Results or Outcomes Obtained: The results obtained from the different experimental techniques were consistent and showed that the inhibition efficiency of “2-(Dimethylphosphoryl)benzoic acid” increased with the increase in concentration . The results of the weight loss measurements showed that this inhibitor followed the Villamil isotherm . The theoretical results, in agreement with the experimental data, showed the anti-corrosive properties of the compound .
2-(Dimethylphosphoryl)benzoic acid is an organic compound with the molecular formula and a molecular weight of 198.16 g/mol. It features a benzoic acid structure where a dimethylphosphoryl group is substituted at the second position of the benzene ring. This compound is classified under phosphonic acids and is notable for its potential applications in various fields, including agriculture, pharmaceuticals, and materials science.
The chemical reactivity of 2-(Dimethylphosphoryl)benzoic acid primarily involves its carboxylic acid and phosphoryl functionalities. Key reactions include:
- Esterification: Reacting with alcohols to form esters.
- Nucleophilic Substitution: The phosphoryl group can undergo nucleophilic attack, making it a potential intermediate in organic synthesis.
- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of related compounds.
2-(Dimethylphosphoryl)benzoic acid exhibits biological activity that may include:
- Antimicrobial Properties: Similar compounds have shown effectiveness against various microbial strains.
- Inhibition of Enzymatic Activity: The presence of the dimethylphosphoryl group may influence enzyme inhibition, particularly in phosphatase activities.
- Potential Herbicidal Activity: Its structural similarity to other herbicides suggests that it may have applications in agricultural pest control.
Several methods can be employed to synthesize 2-(Dimethylphosphoryl)benzoic acid:
- Phosphorylation of Benzoic Acid: Direct reaction of benzoic acid with dimethyl phosphite under acidic conditions.
- Grignard Reaction: Utilizing a benzylic Grignard reagent with dimethyl phosphonate can yield the desired compound after hydrolysis.
- Transesterification: Reacting methyl benzoate with dimethyl phosphite in the presence of a catalyst can also produce 2-(Dimethylphosphoryl)benzoic acid.
The applications of 2-(Dimethylphosphoryl)benzoic acid span several domains:
- Agriculture: Potential use as an herbicide or plant growth regulator due to its biological activity.
- Pharmaceuticals: As a precursor or intermediate in the synthesis of biologically active compounds.
- Materials Science: Utilized in the development of new materials or coatings that require specific chemical properties.
Interaction studies involving 2-(Dimethylphosphoryl)benzoic acid focus on its behavior in biological systems and its interactions with various enzymes and receptors. Research indicates that:
- It may interact with phosphatases, altering their activity and influencing metabolic pathways.
- Studies on its binding affinity to proteins could provide insights into its potential therapeutic roles.
Several compounds share structural similarities with 2-(Dimethylphosphoryl)benzoic acid, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(Dimethylphosphoryl)benzoic acid | C9H11O3P | Substituent at the third position on the ring |
| Dimethyl methylphosphonate | C3H9O4P | Lacks the aromatic ring but has similar reactivity |
| Benzoic acid | C7H6O2 | Simplest aromatic carboxylic acid without phosphorus |
Uniqueness
The uniqueness of 2-(Dimethylphosphoryl)benzoic acid lies in its specific substitution pattern on the benzoic acid framework, which can impart distinct biological activities and chemical reactivities compared to other similar compounds. Its dual functional groups (carboxylic acid and phosphoryl) allow for diverse applications not typically found in simpler analogs.








